
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is a cycloaliphatic amine compound. Cycloaliphatic amines are known for their use in various industrial applications, particularly as curing agents in epoxy resin systems. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with heptan-3-yl, methyl, and propan-2-yl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear alkanes.
Substitution reactions: The introduction of the heptan-3-yl, methyl, and propan-2-yl groups onto the cyclohexane ring is achieved through substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure selective substitution at the desired positions.
Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination or other amination techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts such as palladium on carbon (Pd/C) and specific reaction conditions (e.g., temperature, pressure) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized as a curing agent in epoxy resin systems, enhancing the mechanical properties and durability of the final product.
Wirkmechanismus
The mechanism of action of N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-aminopropyl)cyclohexylamine: Another cycloaliphatic amine used in epoxy resin systems.
4,4’-Methylenedianiline: A diamine used in the production of polyurethanes and epoxy resins.
Uniqueness
N-(Heptan-3-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
76184-05-9 |
|---|---|
Molekularformel |
C17H35N |
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
N-heptan-3-yl-2-methyl-5-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C17H35N/c1-6-8-9-16(7-2)18-17-12-15(13(3)4)11-10-14(17)5/h13-18H,6-12H2,1-5H3 |
InChI-Schlüssel |
PLNRWJRLEZAYAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)NC1CC(CCC1C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


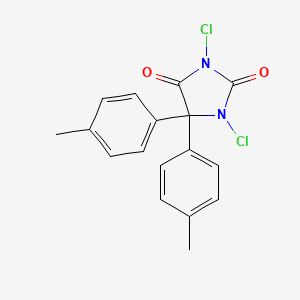
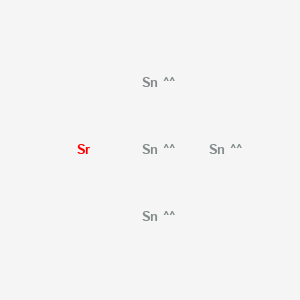
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
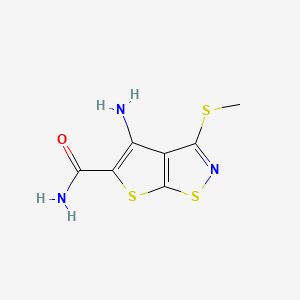
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)



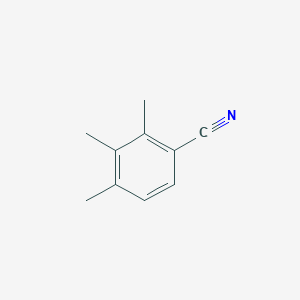
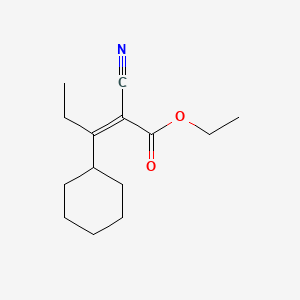
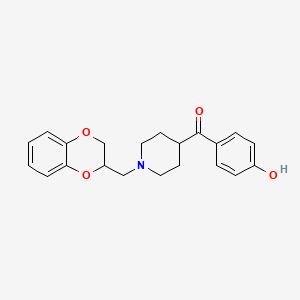
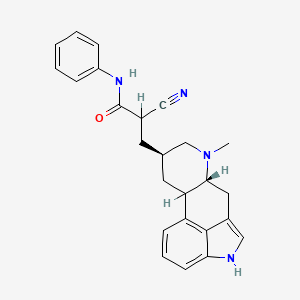
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)

